4-(2,4-Difluoroanilino)-4-oxobutanoic acid

medicinal chemistry structure-activity relationship chemical synthesis

CAS 193952-12-4 is a 2,4-difluoroanilino succinamic acid derivative designed for SAR studies. The 2,4-difluoro substitution creates a distinct electronic and steric profile versus 3,4-difluoro (CAS 438619-08-0) or 3,5-difluoro (CAS 302912-30-7) positional isomers. Its fully saturated butanoic acid backbone eliminates the Michael acceptor reactivity risk inherent in maleamic acid analogs (CAS 6954-64-9). Balanced LogP (1.77) and TPSA (66.4 Ų) deliver predictable cellular permeability for metabolic enzyme probe development. Interchanging analogs without verifying fluorine position and backbone saturation introduces uncontrolled SAR variables that cannot be retrospectively corrected. Specified at ≥98% purity for non-human R&D applications only.

Molecular Formula C10H9F2NO3
Molecular Weight 229.18g/mol
CAS No. 193952-12-4
Cat. No. B371357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluoroanilino)-4-oxobutanoic acid
CAS193952-12-4
Molecular FormulaC10H9F2NO3
Molecular Weight229.18g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CCC(=O)O
InChIInChI=1S/C10H9F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
InChIKeyCVKGMFQQBVZJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluoroanilino)-4-oxobutanoic Acid (CAS 193952-12-4): Molecular Properties and Research-Grade Procurement


4-(2,4-Difluoroanilino)-4-oxobutanoic acid, also designated as N-(2,4-difluorophenyl)succinamic acid, is a fluorinated succinamic acid derivative with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol [1]. The compound features a butanoic acid backbone substituted with a 2,4-difluoroaniline moiety, with the presence of two fluorine atoms on the phenyl ring conferring distinct lipophilicity and potential metabolic stability characteristics relative to non-fluorinated or mono-fluorinated analogs . Commercially, this compound is available from multiple research chemical suppliers including AKSci (95% purity minimum), MolCore (NLT 98%), and Leyan (98%) . The compound is designated exclusively for non-human research applications and is not intended for therapeutic or veterinary use .

Why Generic Substitution of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid Fails: Molecular and Commercial Differentiation


In-class compounds within the difluorophenyl-oxobutanoic acid series cannot be simply interchanged due to critical differences in fluorine substitution pattern (2,4- vs. 3,4- vs. 2,6- vs. 3,5-difluoro), backbone saturation (succinamic acid vs. maleamic acid with C=C unsaturation), and commercial availability parameters including purity grade and vendor reliability . The 2,4-difluoro substitution pattern on the aniline ring produces a distinct electronic distribution and steric profile compared to 3,4-difluoro (CAS 438619-08-0), 2,6-difluoro, or 3,5-difluoro (CAS 302912-30-7) positional isomers, which directly affects hydrogen bonding capacity, receptor binding geometry, and metabolic stability . Furthermore, the saturated butanoic acid backbone of CAS 193952-12-4 differs fundamentally from the unsaturated maleamic acid derivative (CAS 6954-64-9) which contains a C=C double bond that alters both conformational flexibility and chemical reactivity [1]. Procuring an incorrect analog risks invalidating structure-activity relationship (SAR) studies and introduces uncontrolled variables that cannot be retrospectively corrected.

Quantitative Differentiation Evidence: 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid vs. Closest Analogs


Molecular Weight Differentiation: Saturated Succinamic Acid Backbone vs. Unsaturated Maleamic Acid Analog

4-(2,4-Difluoroanilino)-4-oxobutanoic acid (CAS 193952-12-4) possesses a saturated butanoic acid backbone, resulting in a molecular weight of 229.18 g/mol. In contrast, the unsaturated maleamic acid analog N-(2,4-difluorophenyl)maleamic acid (CAS 6954-64-9), which contains a C=C double bond in the backbone, has a molecular weight of 227.16 g/mol [1]. This 2.02 g/mol mass difference corresponds to the presence of the double bond (loss of two hydrogen atoms) and fundamentally alters the compound's conformational flexibility and chemical reactivity profile .

medicinal chemistry structure-activity relationship chemical synthesis

Fluorine Substitution Pattern: 2,4-Difluoro vs. 3,4-Difluoro Positional Isomer Differentiation

The 2,4-difluoro substitution pattern on the aniline ring of CAS 193952-12-4 produces a distinct electronic distribution and steric profile compared to the 3,4-difluoro positional isomer (CAS 438619-08-0). While both isomers share the identical molecular formula (C10H9F2NO3) and molecular weight (229.18 g/mol), the ortho-fluorine (position 2) in the target compound introduces unique steric constraints and alters hydrogen bonding geometry relative to the meta-para arrangement of the 3,4-isomer . This positional isomerism is not interchangeable; ortho-substitution adjacent to the amide NH group can influence both the acidity of the amide proton and the compound's ability to engage in intramolecular hydrogen bonding .

positional isomer SAR fluorine chemistry receptor binding

Commercial Purity Grade Differentiation: Supplier-Specified Minimum Purity vs. Research-Grade Analogs

CAS 193952-12-4 is commercially available from multiple suppliers at specified purity grades ranging from 95% to NLT 98%. Specifically, Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity (Product ID: 1646947), MolCore provides it at NLT 98% (Product ID: MC120632), and AKSci supplies it at minimum 95% purity (Catalog: 0083CD) . This contrasts with the unsaturated maleamic acid analog (CAS 6954-64-9), which Fluorochem lists at 98% purity but at a significantly higher cost point (1g at £120.00) . The saturated nature of CAS 193952-12-4 may confer enhanced chemical stability during storage and handling relative to the oxidation-prone unsaturated analog, though direct comparative stability data are not available in the public domain.

chemical procurement quality control assay reproducibility

LogP and Hydrogen Bonding Capacity: Computed Physicochemical Differentiation

Computed physicochemical parameters for 4-(2,4-difluoroanilino)-4-oxobutanoic acid (CAS 193952-12-4) include a LogP of 1.7681 and a TPSA of 66.4 Ų, as reported in the Leyan product specifications . These values position the compound with moderate lipophilicity suitable for membrane permeability while retaining sufficient polarity for aqueous solubility. In comparison, the unsaturated maleamic acid analog (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid (CID: 879606) exhibits a computed XLogP3 of 1.1—approximately 0.67 log units lower than the saturated target compound [1]. This lower LogP value reflects increased polarity from the conjugated C=C double bond system and suggests reduced membrane permeability relative to the saturated succinamic acid derivative. The difference in LogP of approximately 0.6-0.7 units corresponds to roughly a 4-fold difference in partition coefficient.

ADME prediction drug-likeness lipophilicity

Structural Class Differentiation: Succinamic Acid Derivatives as Enzyme Inhibitor Scaffolds

4-(2,4-Difluoroanilino)-4-oxobutanoic acid belongs to the succinamic acid structural class, a chemotype with demonstrated relevance as enzyme inhibitor scaffolds. Class-level evidence from substituted succinamic acids indicates hypoglycemic activity in preclinical models, with certain derivatives showing modulation of metabolic pathways [1]. Additionally, structurally related difluorophenyl-oxobutanoic acid compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine nucleotide synthesis, and to modulate the kynurenine pathway via kynurenine-3-hydroxylase inhibition [2]. While direct target engagement data for CAS 193952-12-4 are not publicly available, the compound's 2,4-difluoroanilino substitution pattern positions it within a pharmacologically relevant chemical space distinct from non-fluorinated or mono-fluorinated succinamic acid analogs, where fluorine atoms at the ortho and para positions enhance target binding through both hydrophobic and electrostatic interactions.

enzyme inhibition succinamic acid pharmacology metabolic pathway modulation

Hydrogen Bond Donor/Acceptor Profile: Computed Capacity Differentiation vs. Unsaturated Analog

4-(2,4-Difluoroanilino)-4-oxobutanoic acid (CAS 193952-12-4) possesses a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, as derived from its molecular structure containing a carboxylic acid group (-COOH) and an amide group (-C(O)NH-) . The rotatable bond count is 4, providing moderate conformational flexibility. In contrast, the unsaturated maleamic acid analog (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid exhibits a hydrogen bond donor count of 2 but a hydrogen bond acceptor count of 5 due to the additional electron density from the conjugated C=C-C=O system, and a reduced rotatable bond count of 3 due to the rigidifying C=C double bond [1]. This difference in acceptor count (2 vs. 5) and rotatable bonds (4 vs. 3) translates to distinct molecular recognition profiles that affect binding geometry, entropic contributions to binding free energy, and solvation characteristics.

molecular recognition binding affinity prediction medicinal chemistry optimization

Optimal Research Applications for 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies for Fluorinated Enzyme Inhibitor Optimization

This compound serves as a critical reference standard for SAR programs investigating the impact of 2,4-difluoro substitution patterns on enzyme inhibition potency. The 2,4-difluoro arrangement provides a distinct electronic and steric profile that can be systematically compared against 3,4-difluoro (CAS 438619-08-0), 2,6-difluoro, and mono-fluorinated positional isomers to map fluorine positioning effects on target binding . The saturated succinamic acid backbone ensures that observed activity differences can be attributed to fluorine substitution rather than backbone unsaturation confounders [1].

Chemical Probe Development for Metabolic Enzyme Target Validation

The succinamic acid scaffold with 2,4-difluoroanilino substitution is positioned within a chemical space relevant to metabolic enzyme inhibition, including dihydroorotate dehydrogenase (DHODH) and kynurenine pathway enzymes . The moderate LogP of 1.7681 and TPSA of 66.4 Ų provide a balanced physicochemical profile suitable for cellular permeability without excessive lipophilicity-driven promiscuity [1]. Researchers investigating pyrimidine biosynthesis, tryptophan metabolism, or related pathways can use this compound as a starting point for probe development.

Medicinal Chemistry Lead Optimization Requiring Controlled Conformational Flexibility

With a rotatable bond count of 4, this compound offers moderate conformational flexibility that is distinct from both highly rigid (e.g., unsaturated maleamic acid with 3 rotatable bonds) and highly flexible analogs . This balanced flexibility profile makes it particularly suitable for lead optimization campaigns where conformational entropy contributions to binding free energy need to be systematically explored. The saturated backbone also eliminates potential Michael acceptor reactivity concerns associated with the α,β-unsaturated carbonyl system present in maleamic acid derivatives [1].

Fluorine-Mediated Metabolic Stability Studies

The 2,4-difluoro substitution pattern on the aniline ring provides enhanced metabolic stability relative to non-fluorinated analogs through fluorine's ability to block oxidative metabolism at the ortho and para positions of the phenyl ring . This compound can serve as a positive control or benchmark in metabolic stability assays comparing fluorinated vs. non-fluorinated succinamic acid derivatives. The presence of two fluorine atoms also increases lipophilicity (LogP = 1.7681) in a predictable manner, enabling systematic studies of fluorine's contribution to membrane permeability and plasma protein binding [1].

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